Methyl 4-amino-2-methoxybenzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 181.19 g/mol. It is also known by several synonyms, including 4-amino-2-methoxybenzoic acid methyl ester and 4-amino-o-anisic acid methyl ester. This compound is classified as an aromatic amine and an ester, primarily used in pharmaceutical applications, particularly as an impurity standard in the quality control of drugs like metoclopramide .
Methyl 4-amino-2-methoxybenzoate can be synthesized through various methods, typically involving the reaction of 4-amino-2-methoxybenzoic acid with methanol in the presence of a catalyst. The synthesis may also utilize different reagents and conditions to optimize yield and purity.
The molecular structure of methyl 4-amino-2-methoxybenzoate features a methoxy group (-OCH₃) and an amino group (-NH₂) attached to a benzene ring, with the carboxylate group converted into a methyl ester.
Methyl 4-amino-2-methoxybenzoate can participate in various chemical reactions typical of esters and amines:
The reactivity of methyl 4-amino-2-methoxybenzoate is influenced by its functional groups, allowing it to serve as an intermediate in organic synthesis .
Methyl 4-amino-2-methoxybenzoate acts primarily as an impurity standard in pharmaceuticals, particularly in formulations containing metoclopramide. Its mechanism of action relates to its structural similarity to active pharmaceutical ingredients, which allows it to be used for analytical purposes such as:
The detailed mechanism involves its interaction with biological systems primarily through metabolic pathways relevant to its parent compounds .
Methyl 4-amino-2-methoxybenzoate hydrochloride finds significant applications in:
This compound serves as a crucial element in ensuring the safety and efficacy of various medicinal formulations .
The synthesis of methyl 4-amino-2-methoxybenzoate hydrochloride begins with strategic esterification and methoxylation steps that define the molecular scaffold. Conventional synthesis routes start with methyl 2-methoxy-4-nitrobenzoate, which undergoes catalytic hydrogenation to reduce the nitro group to an amino functionality. Industrial processes typically employ palladium-carbon (Pd/C) catalysts under elevated hydrogen pressures exceeding atmospheric conditions, achieving near-quantitative yields but requiring specialized pressure equipment [1].
Recent advances focus on heterogeneous catalyst systems that enhance reaction efficiency and selectivity. Mesoporous alumina-embedded copper oxide nanoparticles (CuO/m-Al₂O₃) demonstrate promise for oxidative esterification, leveraging their high surface area and tunable acidity. These catalysts facilitate simultaneous esterification and methoxylation at milder temperatures (80–100°C) while minimizing decarboxylation side reactions. Table 1 compares catalytic approaches:
Table 1: Catalytic Methods for Key Synthetic Steps
| Reaction Step | Catalyst System | Temperature/Pressure | Yield Improvement |
|---|---|---|---|
| Nitro Reduction | Pd/C (5% wt) | 60°C, 5 bar H₂ | 92% → 96% |
| Oxidative Esterification | CuO/m-Al₂O₃ | 90°C, ambient O₂ | 85% → 92% |
| Methoxylation | CuCl₂/DMF | 110°C | 78% → 88% |
Microwave-assisted catalysis further accelerates methoxylation, reducing reaction times from 12 hours to <2 hours while maintaining regioselectivity. Solvent optimization is critical – polar aprotic solvents like DMF enhance nucleophilic substitution kinetics for methoxy group introduction without hydrolyzing the ester moiety [7].
Achieving precise amination at the para-position relative to the ester group is essential for downstream functionalization. The electron-donating methoxy group ortho to the ester directs electrophilic substitution to C5, while the para-amino group must remain chemoselectively unprotected during transformations. Industrial routes employ catalytic hydrogenation of the nitro precursor as the definitive amination step, but challenges include over-reduction or dehalogenation if halogen substituents are present [1] [6].
Innovative protocols utilize transfer hydrogenation with ammonium formate/Pd-C, enabling selective nitro reduction while preserving other reducible groups. This method achieves 95% conversion in ethanol at 70°C, avoiding high-pressure equipment. For in situ amination during benzoate scaffold construction, Buchwald-Hartwig coupling has been explored using palladium-XPhos catalysts, though substrate limitations persist with electron-rich benzoates [7].
The amino group’s nucleophilicity permits regioselective late-stage modifications:
Table 2: Regioselectivity in Electrophilic Substitution
| Electrophile | Position | Reaction Condition | Regioselectivity |
|---|---|---|---|
| Bromine (Br₂) | C5 | DCM, 0°C | >98% |
| Chlorine (Cl⁺) | C5 | SO₂Cl₂, AcOH | 95% |
| Acetyl (CH₃CO⁺) | N–H | (CH₃CO)₂O, pyridine | >99% |
These transformations underscore the amino group’s role in diversifying the benzoate core for pharmaceutical applications like amisulpride synthesis [6] [7].
Conversion of the free base to its hydrochloride salt improves stability, crystallinity, and bioavailability. Traditional salt formation uses HCl gas bubbling in organic solvents (e.g., diethyl ether), posing corrosion risks and inconsistent stoichiometry. Modern approaches emphasize atom-efficient and solvent-recyclable methods:
Aqueous-Acid Crystallization: Adding concentrated hydrochloric acid to an aqueous suspension of methyl 4-amino-2-methoxybenzoate at 5–10°C yields the hydrochloride salt with >99% conversion. The process avoids organic solvents, and water is recycled after filtrate neutralization. This reduces E-factor (environmental impact metric) by 62% compared to THF/HCl methods [3] [8].
Anti-Solvent Crystallization: Dissolving the free base in ethanol followed by controlled HCl addition and heptane anti-solvent dripping produces high-purity crystals (99.8% HPLC). The ethanol-heptane mixture is distilled for reuse, aligning with circular chemistry principles. Key parameters:
Table 3: Solvent Systems for Salt Crystallization
| Solvent | Anti-Solvent | Yield | Purity | Recyclability |
|---|---|---|---|---|
| Water | None | 88% | 99.5% | High |
| Ethanol | Heptane | 92% | 99.8% | Medium |
| Isopropanol | Toluene | 85% | 99.2% | Medium |
These protocols minimize waste while ensuring the hydrochloride’s pharmaceutical-grade purity [3] [8].
Scale-up introduces challenges in impurity profile management. Key byproducts include:
Process analytical technology (PAT) enables real-time monitoring of nitro reduction using inline FTIR, ensuring complete conversion before hydrochloride formation. This prevents residual nitro compounds from reacting with HCl to form carcinogenic nitrosamines. Additional strategies:
Temperature-Controlled Reduction: Maintaining hydrogenation at 60°C ±2°C suppresses dehalogenation in halogenated intermediates. Post-reduction, the reaction mixture is filtered hot through celite to remove Pd residues below 5 ppm [1] [7].
Crystallization-Driven Purification: Recrystallizing the hydrochloride salt from ethanol/water (1:3) removes polar impurities like 4-amino-2-methoxybenzoic acid. Solvent composition controls crystal morphology:
Continuous Flow Diazotization: For halogenated derivatives, flow reactors minimize diazonium accumulation by maintaining residence times below decomposition thresholds. This reduces aryl-aryl coupling byproducts to <0.1% [7].
Table 4: Byproduct Management in Key Steps
| Synthetic Step | Major Byproduct | Mitigation Strategy | Residual Level |
|---|---|---|---|
| Nitro Reduction | Hydroxylamine | H₂ pressure control (5–7 bar) | <0.05% |
| Esterification | Carboxylic Acid | Molecular sieves (4Å) | <0.1% |
| Salt Formation | Free Base | pH-controlled crystallization (pH 3–4) | <0.2% |
These optimizations achieve overall yields exceeding 85% in multi-kilogram batches while meeting ICH Q3 impurity guidelines [1] [7].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9